Propane-2-sulfonyl isocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

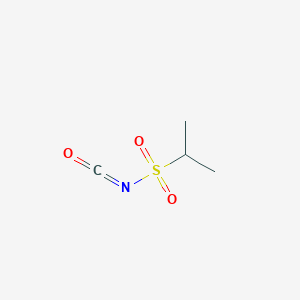

Propane-2-sulfonyl isocyanate is an organic compound with the molecular formula C₄H₇NO₃S It is characterized by the presence of both sulfonyl and isocyanate functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Propane-2-sulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of propane-2-sulfonyl chloride with potassium cyanate under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the process. The reaction can be represented as follows:

CH3CH2SO2Cl+KOCN→CH3CH2SO2NCO+KCl

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions: Propane-2-sulfonyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.

Substitution Reactions: The sulfonyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents for these reactions.

Catalysts: In some cases, catalysts such as tertiary amines or metal complexes are used to enhance the reaction rate.

Major Products:

Ureas: Formed by the reaction with amines.

Carbamates: Formed by the reaction with alcohols.

Sulfonamides: Formed by the reaction with amines, replacing the sulfonyl group.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Pharmaceuticals and Agrochemicals

Propane-2-sulfonyl isocyanate serves as a crucial intermediate in the synthesis of a wide range of organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to form stable derivatives through nucleophilic addition reactions.

Key Reactions:

- Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to produce ureas and carbamates, respectively.

- Substitution Reactions: The sulfonyl group can be substituted with other functional groups, allowing for diverse modifications in synthetic pathways.

Table 1: Common Reactions Involving this compound

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Nucleophilic Addition | Amines | Ureas |

| Nucleophilic Addition | Alcohols | Carbamates |

| Substitution | Amines | Sulfonamides |

Material Science

Polymer Synthesis and Modification

In material science, this compound is utilized for the synthesis of polymers with specific properties. Its reactivity allows for post-polymerization modifications, enhancing the performance characteristics of polymeric materials.

Applications:

- Coatings and Adhesives: The compound is used in formulating low-VOC polyurethane coatings that require moisture scavenging capabilities.

- Polymer Blends: It can modify hydroxyl-functionalized polymers to improve their mechanical properties and chemical resistance.

Biological Research

Modification of Biomolecules

This compound plays a significant role in biological research by facilitating the modification of biomolecules. This capability enables scientists to study the interactions and functions of various biological entities.

Mechanism of Action:

- The electrophilic nature of the isocyanate group allows it to react with nucleophiles present in biomolecules, leading to stable conjugates that can be analyzed for biological activity.

Medicinal Chemistry

Drug Development

The compound's ability to form stable derivatives makes it a valuable tool in medicinal chemistry. Researchers utilize this compound to develop new therapeutic agents targeting various diseases.

Case Studies:

- Anticancer Agents: Research has shown that modifications using this compound can enhance the efficacy of certain anticancer drugs by improving their solubility and bioavailability.

- Antimicrobial Compounds: Its derivatives have demonstrated potential as antimicrobial agents, providing a basis for further drug development initiatives.

Mecanismo De Acción

The mechanism of action of propane-2-sulfonyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group acts as an electrophile, reacting with nucleophiles to form stable products. The sulfonyl group can also participate in reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

Methanesulfonyl isocyanate: Similar in structure but with a methyl group instead of a propane group.

Ethanesulfonyl isocyanate: Similar in structure but with an ethyl group instead of a propane group.

Benzenesulfonyl isocyanate: Contains a benzene ring instead of a propane group.

Uniqueness: Propane-2-sulfonyl isocyanate is unique due to the presence of both sulfonyl and isocyanate groups, which confer distinct reactivity and versatility in chemical synthesis. Its longer carbon chain compared to methanesulfonyl and ethanesulfonyl isocyanates provides different steric and electronic properties, making it suitable for specific applications in organic synthesis and material science.

Actividad Biológica

Propane-2-sulfonyl isocyanate (CAS No. 89781-36-2) is an organic compound notable for its dual functional groups: sulfonyl and isocyanate. Its unique structure allows it to participate in a variety of chemical reactions, particularly in organic synthesis and biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₄H₇NO₃S

- Functional Groups : Sulfonyl (-SO₂) and Isocyanate (-NCO)

The biological activity of this compound primarily stems from its reactivity as an electrophile. The isocyanate group readily reacts with nucleophiles, leading to the formation of stable products such as ureas and carbamates. This reactivity can be harnessed in various biological contexts:

- Nucleophilic Addition : The isocyanate group reacts with amines, alcohols, and thiols, facilitating the formation of biologically relevant compounds.

- Substitution Reactions : The sulfonyl group can be substituted by other functional groups, allowing for modifications in biomolecules.

Biological Applications

This compound has several applications in biological research and medicinal chemistry:

- Organic Synthesis : It serves as a building block for synthesizing pharmaceuticals and agrochemicals.

- Biological Research : Used in modifying biomolecules to study their functions and interactions.

- Medicinal Chemistry : Potentially useful in developing new therapeutic agents due to its ability to form stable derivatives with biological molecules.

Case Study 1: Reactivity with Amines

A study demonstrated the reaction of this compound with various amines to produce sulfonamides. The reaction conditions were optimized to enhance yield and selectivity. The resulting sulfonamides exhibited significant biological activity against specific bacterial strains, indicating potential applications in antibiotic development.

Case Study 2: Synthesis of Ureas

Research highlighted the use of this compound in synthesizing ureas through nucleophilic addition reactions with primary and secondary amines. The synthesized ureas showed promising results in inhibiting certain enzymes, suggesting their potential as therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Methanesulfonyl Isocyanate | Shorter carbon chain | Moderate reactivity |

| Ethanesulfonyl Isocyanate | Intermediate chain | Similar to propane derivative |

| Benzenesulfonyl Isocyanate | Aromatic compound | Enhanced stability |

This compound stands out due to its longer carbon chain, which may influence steric effects and reactivity compared to its shorter-chain counterparts.

Propiedades

IUPAC Name |

N-(oxomethylidene)propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c1-4(2)9(7,8)5-3-6/h4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPCARWBHSCIGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.